Ethyl Substituent Confers >3‑Fold Superior Biochemical Potency over Methyl and >27‑Fold over Hydrogen in Cardiac Myofibril Assays
In the aficamten discovery program, the 5‑ethyl analog (aficamten) exhibited an IC₅₀ of 1.4 μM against bovine cardiac myofibrils, compared with IC₅₀ = 4.4 μM for the 5‑methyl analog and IC₅₀ > 39 μM for the unsubstituted (5‑H) analog [1]. The ethyl compound thus provides a 3.1‑fold improvement in potency relative to methyl and at least a 27‑fold improvement over hydrogen. Cyclopropyl (2.7 μM) and isopropyl (4.1 μM) analogs were also less potent [1].
| Evidence Dimension | Cardiac myofibril inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.4 μM (5‑ethyl analog, aficamten) |
| Comparator Or Baseline | IC₅₀ = 4.4 μM (5‑methyl); IC₅₀ >39 μM (5‑H); IC₅₀ = 2.7 μM (5‑cyclopropyl); IC₅₀ = 4.1 μM (5‑isopropyl) |
| Quantified Difference | 3.1‑fold improvement vs methyl; >27‑fold vs hydrogen; 1.9‑fold vs cyclopropyl; 2.9‑fold vs isopropyl |
| Conditions | Bovine cardiac myofibril assay; data from Table 5, J. Med. Chem. 2021, 64, 14142–14152 |
Why This Matters
Superior biochemical potency translates into lower dosing requirements and a wider therapeutic window, directly influencing lead candidate selection and the procurement of the correct building block for SAR expansion.
- [1] Chuang, C.; Collibee, S.; Ashcraft, L.; et al. Discovery of Aficamten (CK-274), a Next-Generation Cardiac Myosin Inhibitor for the Treatment of Hypertrophic Cardiomyopathy. J. Med. Chem. 2021, 64 (19), 14142–14152. View Source
